FMOC-D-THR-OH
Description
Fmoc-D-Thr-OH (CAS: 157355-81-2) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-threonine derivative. Its molecular formula is C₂₀H₂₁NO₅ (MW: 355.39 g/mol), featuring a D-threonine backbone (2R,3S configuration) with the hydroxyl and amino groups protected by Fmoc . This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine.
Properties
CAS No. |
118609-38-4 |
|---|---|
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.36 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
The synthesis follows a two-step protection sequence (Figure 1):
-
Amino Protection : D-Threonine → Fmoc-D-Threonine-OH
-
Hydroxyl Protection : Fmoc-D-Threonine-OH → Fmoc-D-Thr(tBu)-OH
Table 1: Synthetic Parameters and Outcomes
| Step | Reagent(s) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|---|
| 1 | Fmoc-Cl (1.2 eq) | Dioxane | Na₂CO₃ | 0–5 | 4 | 89 | 98.5 |
| 2 | tBuCl (1.5 eq) | DCM | TEA | 25 | 14 | 81 | 97.8 |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize continuous flow reactors to enhance reproducibility and reduce reaction times:
Purification Techniques
-
Crystallization : Recrystallization from ethanol/water (7:3) achieves >99% purity.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes diastereomeric impurities (<0.5%).
Analytical Characterization
Quality Control Metrics
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.89 (d, Fmoc ArH), 4.29 (m, α-H), 1.11 (s, tBu) |
| IR (ATR) | 1745 cm⁻¹ (C=O), 1510 cm⁻¹ (Fmoc NH) |
Reaction Optimization
Solvent Effects
Catalytic Additives
-
4-Dimethylaminopyridine (DMAP) : Enhances tBuCl reactivity (0.1 eq, 20% yield increase).
-
Hydroxybenzotriazole (HOBt) : Reduces aspartimide formation during Fmoc installation (0.5 eq).
Applications in Peptide Synthesis
Solid-Phase Synthesis
Fmoc-D-Thr(tBu)-OH is employed in automated synthesizers using HATU/DIPEA activation:
Chemical Reactions Analysis
Types of Reactions: FMOC-D-THR-OH undergoes several types of chemical reactions, including:
Deprotection: The FMOC group can be removed using a base such as piperidine in DMF, resulting in the free amino group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Oxidation and Reduction: The hydroxyl group of threonine can undergo oxidation to form a keto group or reduction to form a deoxy derivative.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for the removal of the FMOC group.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.
Oxidation: Reagents like sodium periodate can be used for the oxidation of the hydroxyl group.
Major Products Formed:
Deprotected Amino Acid: Removal of the FMOC group yields D-threonine.
Peptides: Coupling reactions result in the formation of peptides containing D-threonine residues.
Oxidized or Reduced Derivatives: Oxidation or reduction of the hydroxyl group leads to the formation of keto or deoxy derivatives.
Scientific Research Applications
Peptide Synthesis
Role as a Building Block:
FMOC-D-threonine is widely used in solid-phase peptide synthesis (SPPS) due to its ability to be incorporated into peptide chains. The Fmoc group serves as a base-labile protecting group, allowing for sequential addition of amino acids while minimizing side reactions.
Case Study:
In a study examining glycosylated threonine derivatives, FMOC-D-threonine was coupled with other amino acids using various coupling reagents. The results indicated low epimerization rates (≤1.5%), demonstrating its stability and effectiveness in forming peptides without significant side products .
Drug Development
Therapeutic Applications:
FMOC-D-threonine is essential in developing peptide-based therapeutics targeting specific biological pathways. Its incorporation into drug candidates can enhance their stability and bioactivity.
Example:
Research has shown that peptides containing FMOC-D-threonine exhibit improved interactions with target proteins, making them suitable for drug development aimed at diseases such as cancer and metabolic disorders .
Protein Engineering
Modification of Proteins:
The unique properties of FMOC-D-threonine allow researchers to modify proteins, enhancing their functionality and interactions in various biotechnological applications.
Study Insights:
Recent findings suggest that incorporating FMOC-D-threonine into protein structures can lead to improved solubility and stability, which is critical for therapeutic protein development .
Bioconjugation
Enhancing Drug Delivery:
FMOC-D-threonine plays a significant role in bioconjugation processes, facilitating the attachment of biomolecules to other entities, thus improving drug delivery systems.
Research Findings:
Studies have demonstrated that bioconjugates formed with FMOC-D-threonine show enhanced cellular uptake and targeted delivery, making them promising candidates for therapeutic applications .
Structural Biology Research
Insights into Molecular Mechanisms:
FMOC-D-threonine aids in studying protein structures and dynamics, providing insights into molecular mechanisms that can lead to breakthroughs in various scientific fields.
Data Table: Reaction Rates of Different Amino Acids
| Amino Acid | Relative Reaction Rate (AA/Thr) |
|---|---|
| FMOC-Thr(Trt)-OH | 1 |
| FMOC-Ser(Trt)-OH | 3.33 ± 0.53 |
| FMOC-Thr(Ac3GalNAcα)-OH | 0.70 ± 0.03 |
| FMOC-D-Thr(Ac3GalNAcα)-OH | 0.90 ± 0.02 |
| FMOC-Thr(Ac3GlcNAcβ)-OH | 2.62 ± 0.06 |
| FMOC-D-Thr(Ac3GlcNAcβ)-OH | 1.01 ± 0.04 |
This table summarizes the relative reaction rates of various amino acids during coupling reactions involving FMOC-D-threonine derivatives, highlighting its efficiency compared to other amino acids .
Mechanism of Action
The primary mechanism of action of FMOC-D-THR-OH involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between Fmoc-D-Thr-OH and its structural analogs:
| Compound | CAS Number | Molecular Formula | Key Modifications | Configuration | Key Applications |
|---|---|---|---|---|---|
| This compound | 157355-81-2 | C₂₀H₂₁NO₅ | Fmoc-protected D-threonine | 2R,3S | SPPS, chiral peptide synthesis |
| Fmoc-D-Allo-Thr(tBu)-OH | 170643-02-4 | C₂₃H₂₇NO₅ | tBu-protected hydroxyl, allo form | 2R,3R | Peptide synthesis requiring steric bulk |
| Fmoc-Allo-Thr-OH | 146306-75-4 | C₁₉H₁₉NO₅ | L-allo-threonine with Fmoc | 2S,3S | Synthesis of allo-configured peptides |
| Fmoc-N-Me-Thr-OH | 252049-06-2 | Likely C₂₁H₂₃NO₅ | N-methylated threonine | 2R,3S | Peptides with reduced hydrogen bonding |
| Fmoc-Allo-O-Ethyl-D-Thr | N/A | C₂₁H₂₃NO₅ | Ethyl-protected hydroxyl, allo form | 2R,3R | Hydrophobic peptide segments |
Solubility and Handling
- This compound : Soluble in DMSO, DMF, and dichloromethane. Requires storage at 2–8°C .
- Fmoc-D-Allo-Thr(tBu)-OH : Enhanced solubility in organic solvents (e.g., DMSO, PEG300) due to the hydrophobic tBu group. Storage at 2–8°C in dry conditions .
- Fmoc-N-Me-Thr-OH : Increased hydrophobicity from N-methylation may reduce aqueous solubility but improve membrane permeability .
Stereochemical and Stability Considerations
- Allo vs. Threonine : The allo configuration (2R,3R or 2S,3S) alters peptide backbone geometry, impacting secondary structures like β-sheets .
- tBu and Ethyl Protection : These groups stabilize the hydroxyl group against acidic/basic conditions, making them ideal for stepwise SPPS .
- N-Methylation : Reduces hydrogen bonding, enhancing metabolic stability and bioavailability in therapeutic peptides .
Conflicting CAS Numbers
A discrepancy exists for this compound: cites CAS 118609-38-4, but the majority of sources () confirm CAS 157355-81-2. This may reflect regional naming variations or isomer labeling .
Biological Activity
FMOC-D-THR-OH, or N-α-fluorenylmethyloxycarbonyl-D-threonine, is a derivative of the amino acid threonine, specifically the D-enantiomer. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate D-threonine residues into peptides. The significance of D-amino acids, including D-threonine, lies in their unique biological properties that differ from their L-counterparts, making them valuable in therapeutic applications and biological research.
This compound features a fluorenylmethyloxycarbonyl (FMOC) protecting group that safeguards the amino group during peptide synthesis. This protection prevents unwanted side reactions and facilitates the sequential addition of amino acids to form peptides. The synthesis typically involves reacting D-threonine with FMOC chloride in the presence of a base like sodium bicarbonate, resulting in a carbamate linkage between the FMOC group and the amino group of D-threonine.
Biological Activity
The biological activity of this compound is primarily observed through its incorporation into peptides. These peptides can interact with specific receptors or enzymes, influencing various biological pathways. The unique structure of D-threonine allows for:
- Enhanced Binding Affinity : Peptides containing D-threonine may exhibit increased binding affinity to certain biological targets compared to those made with L-threonine.
- Therapeutic Applications : D-peptides synthesized from this compound are being explored for their potential in drug design, particularly for conditions where L-peptides may not be effective due to enzymatic degradation.
Case Studies and Research Findings
Several studies have highlighted the potential applications and biological activities of peptides synthesized using this compound:
- Antimicrobial Activity : Research on teixobactin analogs demonstrated that both D and L versions exhibited antimicrobial properties, suggesting that incorporating D-amino acids can enhance peptide stability and efficacy against bacterial infections .
- Glycosylation Effects : A study investigated the reaction rates of glycosylated threonine derivatives, revealing that this compound exhibited competitive reaction rates compared to other amino acids. This indicates its potential role in developing glycopeptides with tailored biological functions .
- Peptide Nucleic Acids : The incorporation of this compound in peptide nucleic acids has shown promise in creating supramolecular structures that can interact with nucleic acids, potentially leading to novel therapeutic strategies .
Comparative Analysis
The following table summarizes the relative reaction rates of various amino acids including this compound in peptide synthesis:
| Amino Acid | Relative Reaction Rate (AA/Thr) |
|---|---|
| Fmoc-Thr(Trt)-OH | 1 |
| Fmoc-D-Thr(Ac 3GalNAcα)-OH | 0.90 ± 0.02 |
| Fmoc-Thr(Ac 3GlcNAcβ)-OH | 2.62 ± 0.06 |
| Fmoc-D-Thr(Ac 3GlcNAcβ)-OH | 1.01 ± 0.04 |
This data highlights the competitive nature of this compound in reactions compared to other derivatives, indicating its viability as a building block in peptide synthesis .
Q & A
Q. What are the critical considerations for integrating FMOC-D-THR-OH into solid-phase peptide synthesis (SPPS) protocols?
Methodological Answer:
- Use HBTU/HOBt or DIC/Oxyma as coupling reagents in DMF, with 2-4 equivalents of this compound to minimize racemization.
- Monitor reaction progress via Kaiser test or HPLC, ensuring deprotection with 20% piperidine in DMF (pH 8-9).
- Optimize solvent polarity to avoid aggregation; DCM/DMF mixtures (1:1) are often effective for hydrophobic sequences .
Q. How can researchers verify the enantiomeric purity of this compound during peptide assembly?
Methodological Answer:
Q. What analytical techniques are most reliable for characterizing this compound intermediates?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm Fmoc group integrity (δ 7.2-7.8 ppm for aromatic protons).
- Mass Spectrometry : ESI-MS or MALDI-TOF to detect [M+H]+ peaks (theoretical m/z 410.4).
- FT-IR : Verify carbamate C=O stretch at ~1700 cm⁻¹ and hydroxyl O-H at ~3400 cm⁻¹ .
Advanced Research Questions
Q. How can researchers mitigate racemization of this compound under microwave-assisted SPPS conditions?
Methodological Answer:
Q. What strategies resolve contradictions between predicted and observed solubility profiles of this compound in mixed solvent systems?
Methodological Answer:
Q. How should researchers design experiments to investigate the stability of this compound under prolonged storage conditions?
Methodological Answer:
- Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring.
- Apply Arrhenius kinetics to extrapolate degradation rates. Include controls for humidity, light, and oxygen exposure .
Q. What computational methods are effective for modeling this compound interactions in peptide-ligand binding studies?
Methodological Answer:
- Perform molecular dynamics (MD) simulations with AMBER or GROMACS, parameterizing Thr side-chain hydroxyl interactions.
- Validate docking results (AutoDock Vina) with SPR or ITC binding affinity data .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting NMR assignments for this compound derivatives?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Apply ANOVA to assess variability across ≥3 independent batches.
- Use principal component analysis (PCA) to identify critical process parameters (e.g., reaction time, reagent purity) .
Research Design Frameworks
Q. How can the PICOT framework guide studies on this compound’s role in peptide bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
